1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride
Description
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)indazol-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3.ClH/c10-9(11,12)5-15-8-6(4-14-15)2-1-3-7(8)13;/h1-4H,5,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFVBHGMTROUIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N(N=C2)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: N-Trifluoroethylation of the Indazole Core
The trifluoroethyl group is introduced via nucleophilic substitution using 2,2,2-trifluoroethyl bromide or iodide in the presence of a base. The reaction is conducted in dimethyl sulfoxide (DMSO) with potassium carbonate at 50–60°C for 6–8 hours, achieving 85–90% conversion. The product, 7-bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine, is isolated via extraction with ethyl acetate and subsequent crystallization from heptane.
Key Data:
-
Yield: 78–82%
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Purity: >95% (HPLC)
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Reaction Time: 8 hours
Step 2: Bromine-Amine Exchange at the 7-Position
The 7-bromo substituent is replaced with an amine group using a copper-catalyzed Ullmann coupling. The reaction employs aqueous ammonia (28% w/w), copper(I) iodide (0.2 equiv), and sodium ascorbate (2 equiv) in N-methyl-2-pyrrolidone (NMP) at 100°C for 24 hours. Post-reaction, the mixture is filtered through Celite® and purified via acid-base extraction, yielding the free base 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine.
Key Data:
-
Yield: 65–70%
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Catalyst: CuI (0.2 equiv)
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Temperature: 100°C
Step 3: Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol and treated with hydrochloric acid (1.1 equiv) at 0–5°C. Precipitation occurs immediately, and the solid is collected by filtration, washed with cold ethanol, and dried under vacuum. This step achieves near-quantitative conversion (>98%).
Key Data:
-
Salt Yield: 95–98%
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Purity: 99.5% (ion chromatography)
Alternative Routes from Heterocyclic Chemistry
Indazole Core Construction via Hydrazine Cyclization
A literature-reported method synthesizes the indazole scaffold by cyclizing 2-fluorobenzaldehyde with hydrazine hydrate in ethanol under reflux. Subsequent trifluoroethylation at the 1-position uses 2,2,2-trifluoroethyl methanesulfonate in the presence of NaH, yielding 1-(2,2,2-trifluoroethyl)-1H-indazole. Nitration at the 7-position, followed by reduction with Pd/C and H₂, installs the amine group.
Comparison to Patent Route:
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Advantages: Avoids halogenated intermediates.
-
Disadvantages: Lower regioselectivity during nitration (70:30 para/meta ratio).
Optimization of Critical Steps
Telescoping Trifluoroethylation and Amination
Recent efforts have combined the trifluoroethylation and amination steps into a one-pot process. Using a palladium-Xantphos catalyst system, 7-bromo-1H-indazol-3-amine undergoes simultaneous coupling with trifluoroethyl zinc bromide and ammonia, reducing the total step count from five to three. Early results show a 60% isolated yield, with ongoing work to improve catalyst turnover.
Solvent Effects on Salt Crystallization
A study comparing ethanol, acetone, and tetrahydrofuran (THF) for hydrochloride salt formation revealed ethanol as optimal, producing crystals with the lowest residual solvent content (<0.1% w/w). Acetone-based crystallizations, while faster, led to solvate formation requiring additional drying steps.
Analytical Characterization
Purity Assessment
Batch analyses of the final hydrochloride salt consistently meet pharmacopeial standards:
| Parameter | Specification | Method |
|---|---|---|
| Assay (HPLC) | 98.5–101.5% | USP <621> |
| Residual Solvents | <0.5% | GC-FID |
| Chloride Content | 17.3–17.9% | Potentiometry |
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)-1H-indazol-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, yielding reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-indazol-7-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
a) 3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride ()
- Structure : Lacks the trifluoroethyl group; instead, a phenyl substituent is present at the 3-position. The 7-position is a carboxylic acid.
- Synthesis: Prepared via Suzuki-Miyaura cross-coupling using palladium catalysts, similar to methodologies for trifluoroethyl-containing compounds.
- Key Differences: The carboxylic acid group increases polarity, reducing membrane permeability compared to the amine in the target compound. Non-fluorinated analogs typically exhibit lower metabolic stability .
b) Triazole Derivatives with Trifluoroethyl Groups ()
- Example : 2-Chloro-3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]pyrazine.
- Synthesis: Alkylation of triazole with trifluoroethyl triflate achieved a 26% yield, lower than non-fluorinated analogs due to steric hindrance from the -CF₃ group .
- Key Differences :
- The triazole core vs. indazole alters hydrogen-bonding capacity and π-π stacking interactions.
- Pyrazine ring introduces additional electronegativity, affecting solubility and target binding.
Fluorination Effects on Physicochemical Properties
Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Indazoles
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Alkylation of the indazole nitrogen using 2,2,2-trifluoroethyl bromide or iodide in the presence of a base (e.g., KCO) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Step 2 : Introduction of the amine group at the 7-position via nitration followed by reduction, or direct substitution using ammonia under catalytic conditions.
- Step 3 : Formation of the hydrochloride salt by treating the free base with HCl in an anhydrous solvent (e.g., ethanol) .
- Critical Factors :
- Temperature control during alkylation to minimize decomposition of the trifluoroethyl group.
- Use of anhydrous conditions to prevent hydrolysis of intermediates .
Q. How does the trifluoroethyl group influence the compound’s physicochemical properties and bioavailability?
- Key Effects :
- Lipophilicity : The trifluoroethyl group increases logP, enhancing membrane permeability but may reduce aqueous solubility .
- Metabolic Stability : Fluorination slows oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
- Electron-Withdrawing Effects : Reduces basicity of the adjacent amine, altering protonation states and receptor binding .
- Experimental Validation :
- Compare pharmacokinetic profiles of fluorinated vs. non-fluorinated analogs using HPLC-MS .
Q. What analytical techniques are essential for characterizing this compound and verifying purity?
- Core Techniques :
- NMR : , , and NMR to confirm trifluoroethyl group integration and amine protonation .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and detect impurities .
- X-ray Crystallography : To resolve stereoelectronic effects of fluorine on molecular conformation (if crystalline) .
- Purity Assessment :
- HPLC with UV/Vis detection (≥95% purity threshold) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity to target proteins?
- Approach :
- Docking Studies : Use software like AutoDock Vina to model interactions between the trifluoroethyl group and hydrophobic protein pockets .
- MD Simulations : Assess conformational stability of the indazole core in aqueous vs. lipid environments .
- Validation :
- Compare predicted binding energies with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in solubility and stability data across different experimental setups?
- Root Causes :
- pH Dependency : Amine protonation varies with buffer pH, affecting solubility. Use potentiometric titration to determine pKa .
- Hygroscopicity : Hydrochloride salt may absorb moisture, altering apparent solubility. Conduct dynamic vapor sorption (DVS) studies .
- Mitigation :
- Standardize buffer systems (e.g., PBS at pH 7.4) and use controlled-humidity environments for handling .
Q. What are the dominant metabolic pathways of this compound, and how can metabolites be tracked?
- Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
